Product packaging for 1-Chloro-7-trifluoromethoxy-isoquinoline(Cat. No.:)

1-Chloro-7-trifluoromethoxy-isoquinoline

Cat. No.: B14785668
M. Wt: 247.60 g/mol
InChI Key: XAOCCPCKXGQXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isoquinoline (B145761) Core Scaffolds in Medicinal and Synthetic Chemistry

The isoquinoline scaffold, a bicyclic aromatic ring system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast number of natural products and synthetic compounds with significant therapeutic importance. nih.govijpsjournal.com Its prevalence in medicinal chemistry stems from its ability to serve as a versatile template for interacting with a wide range of biological targets. nih.govnih.gov The rigid, planar structure of the isoquinoline core provides a defined orientation for substituents, enabling precise interactions with enzymes and receptors.

Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ijpsjournal.comguidechem.com This has led to the development of numerous isoquinoline-based drugs for treating a variety of diseases, such as cancer, infectious diseases, and cardiovascular disorders. nih.goveurekaselect.com The continuous exploration of novel synthetic methodologies for constructing and functionalizing the isoquinoline framework underscores its enduring importance in drug discovery and development. nih.govijpsjournal.com

Strategic Incorporation of Halogenation in Heterocyclic Compounds

The introduction of halogen atoms, such as chlorine, into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate a molecule's properties. researchgate.netnbinno.com Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. nih.gov The strategic placement of a halogen can block sites of metabolism, thereby increasing the drug's half-life and bioavailability. nbinno.com

Chlorine, in particular, is frequently incorporated into drug candidates. Its size and electronic properties can lead to favorable interactions, including halogen bonding, with biological macromolecules. namiki-s.co.jpnih.gov In the context of the isoquinoline scaffold, chlorination can also influence the reactivity of the ring system, providing a handle for further synthetic modifications. The presence of a chlorine atom at the 1-position of the isoquinoline ring, as seen in 1-chloro-7-trifluoromethoxy-isoquinoline, is a common feature in synthetic intermediates used to build more complex molecular architectures. chemicalbook.com

The Role of the Trifluoromethoxy Moiety (OCF3) in Modulating Molecular Properties and Biological Activities

The trifluoromethoxy group (OCF3) has gained considerable attention in drug design due to its unique electronic and steric properties. mdpi.combohrium.com It is a strongly electron-withdrawing and highly lipophilic substituent, which can profoundly impact a molecule's characteristics. beilstein-journals.orgnih.gov The incorporation of an OCF3 group can enhance metabolic stability by shielding adjacent positions from enzymatic attack. nbinno.combohrium.com

Furthermore, the trifluoromethoxy group can improve a compound's membrane permeability and oral bioavailability due to its high lipophilicity. mdpi.comwechemglobal.com Its electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. beilstein-journals.org The combination of these properties makes the trifluoromethoxy group a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comresearchgate.net The presence of this moiety at the 7-position of the isoquinoline core in this compound suggests a strategic effort to enhance its drug-like properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClF3NO B14785668 1-Chloro-7-trifluoromethoxy-isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

1-chloro-7-(trifluoromethoxy)isoquinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-8-5-7(16-10(12,13)14)2-1-6(8)3-4-15-9/h1-5H

InChI Key

XAOCCPCKXGQXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 7 Trifluoromethoxy Isoquinoline

Foundational and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis

The isoquinoline framework is a privileged structure in medicinal chemistry and natural products, leading to the development of a vast array of synthetic methods. nih.govthieme-connect.de These range from century-old name reactions that form partially saturated rings to modern catalytic systems that construct the aromatic core with high efficiency and atom economy. ijpsjournal.com

Cyclization and Annulation Reactions for Dihydro- and Tetrahydroisoquinolines

Historically, the most robust methods for isoquinoline synthesis involve the cyclization of a phenylethylamine precursor. These reactions typically generate dihydro- or tetrahydroisoquinoline cores, which can then be oxidized to the fully aromatic isoquinoline system.

Key foundational methods include:

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. wikipedia.org A Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), facilitates the closure to a 3,4-dihydroisoquinoline (B110456) intermediate. pharmaguideline.com

Pictet-Spengler Reaction : In this method, a β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the cyclization under mild conditions. pharmaguideline.com

Pomeranz-Fritsch Reaction : This approach uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in an acidic medium to form the isoquinoline ring directly. wikipedia.orgresearchgate.netnih.gov Modified procedures have expanded the scope of this reaction to allow for the synthesis of reactive 1,2-dihydroisoquinolines, which serve as versatile intermediates for further functionalization. researchgate.netnih.govacs.org

Reaction NamePrecursorsKey Reagent/CatalystInitial Product
Bischler-Napieralskiβ-PhenylethylamideLewis Acid (e.g., POCl₃)3,4-Dihydroisoquinoline
Pictet-Spenglerβ-Phenylethylamine + Aldehyde/KetoneProtic Acid (e.g., HCl)1,2,3,4-Tetrahydroisoquinoline
Pomeranz-FritschBenzaldehyde + AminoacetalStrong Acid (e.g., H₂SO₄)Isoquinoline

Transition-Metal-Catalyzed C–H Functionalization and Annulation

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct heterocyclic systems through C–H bond activation and functionalization. researchgate.net These methods are highly atom-economical and allow for the rapid assembly of complex, substituted isoquinolines from simpler starting materials. researchgate.net Catalysts based on rhodium (Rh), ruthenium (Ru), cobalt (Co), and palladium (Pd) are commonly employed. researchgate.netresearchgate.net

A prevalent strategy involves the reaction of a benzaldehyde-derived substrate (such as an oxime or imine) with an alkyne. organic-chemistry.org The metal catalyst coordinates to a directing group on the benzaldehyde derivative, activates a C–H bond at the ortho position, and facilitates an annulation cascade with the alkyne to build the pyridine (B92270) ring of the isoquinoline system. researchgate.netorganic-chemistry.org This approach offers excellent regioselectivity and functional group tolerance. ijpsjournal.com

Catalyst MetalTypical SubstratesCoupling PartnerKey Advantage
Rhodium (Rh)Oximes, IminesInternal AlkynesHigh efficiency and regioselectivity
Ruthenium (Ru)Ketazines, HydrazonesAlkynesUse of recyclable catalysts in green solvents
Cobalt (Co)N-tosylhydrazones, AmidinesAlkynes, Diazo compoundsCost-effective and uses earth-abundant metal
Palladium (Pd)Allenamides, o-IodobenzaldehydesAldehydes, Terminal AcetylenesCascade reactions for complex cores

Radical Cascade Reactions for Isoquinoline Ring Formation

Radical chemistry provides a powerful avenue for the synthesis of isoquinoline derivatives, particularly isoquinolinediones and related structures. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a pendant aromatic ring. rsc.org

In a common approach, an N-acylbenzamide derivative bearing an unsaturated moiety (e.g., an acryloyl group) is used as the precursor. rsc.orgresearchgate.net A radical initiator, which can be a chemical reagent or generated via photoredox catalysis, initiates a cascade by adding to the unsaturated bond. The resulting radical then cyclizes onto the ortho position of the benzamide's aromatic ring to form the six-membered heterocyclic ring, ultimately yielding an isoquinoline-1,3-dione structure after oxidation. rsc.orgrsc.orgresearchgate.net These methods are valued for their mild conditions and tolerance of diverse functional groups. rsc.org

Photoinduced and Electrochemical Methods in Isoquinoline Synthesis

Photoinduced and electrochemical strategies represent cutting-edge approaches for isoquinoline synthesis, offering green and mild reaction conditions by avoiding harsh reagents and high temperatures. researchgate.netresearchgate.net

Photochemical Synthesis : Visible-light photoredox catalysis can be used to generate radical intermediates under exceptionally mild conditions. rsc.orgnih.gov For instance, a photocatalyst can initiate a radical cascade cyclization of precursors like o-alkynylated benzamides to form isoquinoline-1,3,4(2H)-triones. acs.org These methods are known for their high functional group tolerance and operational simplicity. rsc.orgrsc.org

Electrochemical Synthesis : Electrochemistry allows for the generation of reactive species and the promotion of cyclization reactions without the need for chemical oxidants or catalysts. researchgate.net By applying an electric current, precursors such as isoquinoline N-oxides can be functionalized, or intramolecular annulation of substrates like N-substituted o-amino phenylacetylenes can be induced to form the quinoline (B57606) or isoquinoline core. researchgate.netcitedrive.com These methods are environmentally friendly and highly efficient. researchgate.net

Regioselective Introduction of the Trifluoromethoxy Group onto Aromatic Systems

The trifluoromethoxy (–OCF₃) group is a crucial substituent in medicinal chemistry, often used to enhance metabolic stability and modulate lipophilicity. However, its installation onto an aromatic ring is challenging due to the electronic properties of the group. nih.gov Regioselective methods are essential to ensure the group is placed at the desired position (e.g., the 7-position of the isoquinoline core).

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation involves the delivery of a trifluoromethoxide anion (CF₃O⁻) or its synthetic equivalent to a substrate. Direct nucleophilic aromatic substitution (SₙAr) with CF₃O⁻ is generally difficult. Therefore, alternative strategies often involve the use of specialized reagents that can generate the CF₃O⁻ species in situ under mild conditions.

Radical O-Trifluoromethylation and Trifluoromethyl Transfer Mechanisms

The introduction of a trifluoromethoxy group onto an aromatic ring can be a challenging endeavor due to the reactivity of trifluoromethoxide. Radical-based methods have emerged as a powerful tool for this transformation. One prominent approach involves the generation of a trifluoromethyl radical (•CF₃), which can then be trapped by an oxygen-centered nucleophile.

Recent advancements have highlighted the use of visible light photoredox catalysis to initiate trifluoromethylation reactions. These methods often employ a photocatalyst that, upon excitation with light, can engage in a single electron transfer (SET) process with a suitable trifluoromethyl source. For instance, inexpensive and readily available reagents like trifluoroiodomethane (CF₃I) can serve as the •CF₃ precursor. The generated trifluoromethyl radical is highly electrophilic and can be captured by a hydroxyl group on a precursor molecule, such as a 7-hydroxyisoquinoline (B188741) derivative, to form the desired trifluoromethoxy group. The mechanism typically involves the formation of an N-aryl-N-hydroxylamide intermediate which then undergoes an intramolecular OCF₃ migration to yield the trifluoromethoxylated product.

Another strategy involves the use of hypervalent iodine reagents, which can act as electrophilic trifluoromethylating agents. These reagents can react with nucleophiles, including hydroxyl groups, to transfer the CF₃ group. While effective, these methods can sometimes require harsh reaction conditions and expensive reagents.

Table 1: Reagents for Radical O-Trifluoromethylation
Reagent ClassSpecific Example(s)Key Features
Trifluoromethyl HalidesTrifluoroiodomethane (CF₃I)Inexpensive, readily available, used in photoredox catalysis.
Hypervalent Iodine ReagentsTogni's reagentElectrophilic trifluoromethylating agent.
Sulfonium SaltsUmemoto's reagentElectrophilic trifluoromethylating agent.

Deoxygenative Trifluoromethylation of Precursors

An alternative strategy for introducing a trifluoromethoxy group involves the deoxygenative functionalization of a precursor containing a different oxygen-based functional group. A notable example is the oxidative desulfurization-fluorination of xanthates. mdpi.com This method is applicable to the synthesis of both aryl and alkyl trifluoromethyl ethers and is considered suitable for industrial-scale production due to its use of relatively low-cost reagents and its functional group tolerance. mdpi.com

The process typically begins with the formation of a xanthate from a corresponding phenol (B47542) (e.g., 7-hydroxyisoquinoline). This xanthate intermediate is then treated with an N-haloimide as an oxidant and a fluoride (B91410) source, such as a pyridine-HF complex, to effect the transformation to the trifluoromethyl ether. mdpi.com While this method requires specialized equipment to handle the corrosive pyridine-HF complex, it offers a robust and scalable route to trifluoromethoxylated aromatics. mdpi.com

Table 2: Key Steps in Deoxygenative Trifluoromethylation via Xanthates
StepDescriptionReagents
1. Xanthate FormationConversion of a phenol to a xanthate derivative.Carbon disulfide, a base, and an alkyl halide.
2. Oxidative Desulfurization-FluorinationConversion of the xanthate to the trifluoromethyl ether.N-haloimide (e.g., DBH), Pyridine-HF.

Methodologies for Position-Selective Chlorination of Isoquinoline Rings

The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a crucial step in the synthesis of the target molecule. This position is activated towards nucleophilic attack, but direct chlorination requires specific methodologies to achieve high regioselectivity.

A common and effective method for the C1-chlorination of isoquinolines is the treatment of an isoquinolin-1(2H)-one precursor with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction proceeds via the conversion of the amide oxygen to a better leaving group, facilitating nucleophilic attack by chloride.

Alternatively, direct chlorination of the isoquinoline N-oxide can be achieved. Treatment of isoquinoline N-oxide with reagents like sulfuryl chloride (SO₂Cl₂) or a combination of a phosphine (B1218219) and a chlorine source can lead to the selective introduction of a chlorine atom at the C1 position. For instance, a fungal flavin-dependent halogenase has been shown to specifically chlorinate hydroxyisoquinolines at the position ortho to the hydroxyl group, suggesting the potential for biocatalytic approaches. nih.gov

More recent methods have explored late-stage C-H functionalization. For example, a redox-neutral dearomatization-rearomatization process has been developed for the meta-C-H chlorination of pyridines and quinolines, which could potentially be adapted for isoquinolines. nih.gov

Table 3: Reagents for Position-Selective Chlorination of Isoquinolines
Reagent/MethodPrecursorKey Features
Phosphoryl chloride (POCl₃)Isoquinolin-1(2H)-oneCommon, effective, proceeds via activation of the amide.
Sulfuryl chloride (SO₂Cl₂)Isoquinoline N-oxideDirect chlorination of the N-oxide.
Fungal HalogenaseHydroxyisoquinolineBiocatalytic, high regioselectivity ortho to the hydroxyl group. nih.gov
Dearomatization-RearomatizationIsoquinolineLate-stage C-H functionalization potential. nih.gov

Convergent and Divergent Synthetic Pathways to 1-Chloro-7-trifluoromethoxy-isoquinoline

The assembly of the target molecule can be approached through either convergent or divergent synthetic strategies. A convergent synthesis would involve the coupling of two or more pre-functionalized fragments, while a divergent approach would start from a common intermediate that is then elaborated to introduce the different substituents.

A plausible multi-step linear synthesis of this compound could commence with a readily available substituted benzene (B151609) derivative. For instance, starting from 3-aminophenol, a sequence of reactions could be employed to first construct the isoquinoline core, followed by the sequential introduction of the trifluoromethoxy and chloro groups.

One possible route could involve:

Protection and Ring Formation: Protection of the amino group of 3-aminophenol, followed by a Bischler-Napieralski or Pictet-Spengler reaction to form a 7-hydroxy-3,4-dihydroisoquinoline intermediate.

Aromatization: Dehydrogenation of the dihydroisoquinoline to yield 7-hydroxyisoquinoline.

Trifluoromethoxylation: Conversion of the 7-hydroxyl group to a trifluoromethoxy group using one of the methods described in sections 2.2.2 or 2.2.3.

Chlorination: Introduction of the chlorine atom at the C1 position, likely via an isoquinolin-1(2H)-one intermediate, using a reagent like POCl₃.

The order of the chlorination and trifluoromethoxylation steps would need to be carefully considered to avoid undesired side reactions and to ensure compatibility of the functional groups with the reaction conditions.

For example, a cascade reaction could be envisioned where a suitably substituted o-alkynylbenzaldehyde undergoes a condensation reaction with an amine, followed by an intramolecular cyclization to form the isoquinoline ring. If the starting materials are appropriately functionalized with precursors to the chloro and trifluoromethoxy groups, it might be possible to achieve the synthesis in a more streamlined fashion.

Recent developments in multicomponent reactions for the synthesis of substituted isoquinolines offer a promising avenue. organic-chemistry.org These reactions allow for the rapid assembly of the isoquinoline core from simple starting materials in a single step. Integrating the introduction or pre-installation of the chloro and trifluoromethoxy functionalities into such a sequence would represent a significant advancement in efficiency.

Considerations for Scalable Synthesis and Industrial Relevance

The industrial production of this compound would be governed by factors such as cost of starting materials, reaction efficiency, safety, and environmental impact.

Cost-Effectiveness: The use of inexpensive and readily available starting materials is paramount. Trifluoromethoxylation methods that rely on expensive hypervalent iodine reagents would likely be less economically viable on a large scale compared to those that utilize cheaper sources like CF₃I or employ the xanthate-based method. mdpi.comchemistryviews.org Similarly, the choice of chlorinating agent would favor readily available and inexpensive options like POCl₃.

Scalability: The scalability of each reaction step is a critical consideration. Batch processes are common in the pharmaceutical and fine chemical industries, but continuous flow chemistry is gaining traction for its potential to improve safety, efficiency, and scalability. The transition from laboratory-scale synthesis to large-scale production would require careful optimization of reaction parameters, purification methods, and process control.

The isoquinoline scaffold itself is prevalent in many pharmaceuticals, suggesting a well-established industrial infrastructure for the production of isoquinoline derivatives. wikipedia.org However, the specific combination of a chloro and a trifluoromethoxy group in this compound would likely necessitate a dedicated and optimized manufacturing process.

Chemical Reactivity and Advanced Derivatization of 1 Chloro 7 Trifluoromethoxy Isoquinoline

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring imparts basic properties to the molecule. As an analog of pyridine (B92270), isoquinoline is a weak base, capable of being protonated by strong acids to form salts. wikipedia.org The lone pair of electrons on the nitrogen atom can also react with Lewis acids to form adducts. wikipedia.org

Furthermore, the nitrogen atom can undergo oxidation to form an N-oxide. This transformation is a characteristic reaction of pyridine and its derivatives, which can be achieved using oxidizing agents like peroxy acids. youtube.com The resulting N-oxide can modify the reactivity of the isoquinoline ring system, particularly in electrophilic substitution reactions. youtube.com

Transformations at the C1-Chloro Position

The chlorine atom at the C1 position is an excellent leaving group, making this site the primary focus for introducing molecular diversity. This position is activated towards nucleophilic substitution and is a prime substrate for various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In 1-chloro-7-trifluoromethoxy-isoquinoline, the electron-withdrawing trifluoromethoxy group (-OCF3) at the C7 position enhances the electrophilicity of the carbon atoms in the ring system, facilitating nucleophilic attack at the C1 position. vulcanchem.com

This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. A variety of nucleophiles, such as amines, thiols, and alkoxides, can be employed to displace the C1-chloro group, allowing for the synthesis of a diverse range of derivatives. smolecule.comthieme-connect.de For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack; consequently, more electronegative halogens can increase the rate of reaction by making the attached carbon more electrophilic. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
NucleophileProduct TypeReaction ConditionsReference
Sodium methanethiolate1-Methylthio-isoquinoline derivativeTypically in a polar solvent thieme-connect.de
Acetophenone enolate1-Acyl-isoquinoline derivativeBasic conditions in a suitable solvent thieme-connect.de
Amines/Thiols1-Amino/1-Thio-isoquinoline derivativesOften requires basic conditions smolecule.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C1-chloro position of this compound serves as an ideal electrophilic partner in these transformations.

Suzuki Reaction : This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C single bonds.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org This process typically involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Reaction : This reaction enables the formation of a C-C triple bond by coupling the aryl chloride with a terminal alkyne. wikipedia.org The process is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, often an amine that can also act as the solvent. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org It has largely replaced harsher, more traditional methods for C-N bond formation. wikipedia.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
SuzukiBoronic acid/esterC-CPd catalyst (e.g., Pd(PPh₃)₄), Base
HeckAlkeneC=CPd catalyst (e.g., Pd(OAc)₂), Base
SonogashiraTerminal alkyneC≡CPd catalyst, Cu(I) co-catalyst, Amine base
Buchwald-HartwigAmineC-NPd catalyst, Phosphine ligand, Base

Reactivity and Stability of the C7-Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly impacts the properties of the isoquinoline ring. It is known for its strong electron-withdrawing nature and exceptional stability.

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus generally occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine ring. quimicaorganica.org The positions most susceptible to attack are C5 and C8, as the cationic intermediate formed (Wheland intermediate) is more stable. quimicaorganica.org

The trifluoromethoxy group is renowned for its high metabolic and chemical stability. beilstein-journals.orgresearchgate.net The strength of the carbon-fluorine bonds and the C-O bond makes this group highly resistant to cleavage under most synthetic conditions. This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds, as it can enhance the molecule's resistance to metabolic degradation. beilstein-journals.org Consequently, direct functionalization or cleavage of the trifluoromethoxy group on the this compound core is generally not a feasible synthetic strategy.

Modifications on the Isoquinoline Ring System Beyond C1 and C7

Functionalization of the isoquinoline ring of this compound at positions other than C1 and C7 requires careful consideration of the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The pyridine ring is electron-deficient, while the benzene ring is deactivated by the strongly electron-withdrawing trifluoromethoxy group.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the isoquinoline nucleus generally occurs on the more electron-rich benzene ring, with a strong preference for the C5 and C8 positions. quimicaorganica.orgshahucollegelatur.org.in This regioselectivity is governed by the stability of the cationic Wheland intermediate formed upon attack by the electrophile; intermediates from C5 and C8 attack are more stable as the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In the case of this compound, the trifluoromethoxy group at C7 is a powerful deactivating group, which will significantly reduce the rate of electrophilic substitution. Standard reactions like nitration or halogenation would require harsh conditions, and the substitution would still be expected to occur primarily at the C5 and C8 positions.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a potent strategy for the regioselective functionalization of aromatic and heterocyclic systems. semanticscholar.orgwikipedia.org The method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org For the this compound scaffold, derivatization via DoM could be envisioned by first modifying the C1 position. For instance, substitution of the C1-chloride with a group capable of acting as a DMG could direct subsequent lithiation and electrophilic quench to the C8 position. This multi-step, one-pot approach allows for the sequential construction of highly substituted isoquinolines. nih.gov

Table 1: Potential Regioselective Modifications Beyond C1 and C7
Reaction TypeTarget Position(s)Influencing FactorsPotential ReagentsExpected Outcome
Electrophilic Substitution (e.g., Nitration)C5, C8Inherent reactivity of isoquinoline ring; Strong deactivation by C7-OCF3 group. quimicaorganica.orgHNO3/H2SO4Introduction of a nitro group, likely requiring harsh conditions and yielding a mixture of 5- and 8-nitro isomers.
Directed Metalation / LithiationC8Acidity of C8-H proton; Potential for directing group at C1. semanticscholar.org1. Modify C1 to a DMG 2. n-BuLi, s-BuLi 3. Electrophile (e.g., I2, TMSCl)Functionalization at the C8 position with various electrophiles.

Stereoselective Transformations and Chiral Pool Applications

The achiral this compound serves as a valuable precursor for the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). Chiral THIQs are privileged scaffolds found in a vast number of natural alkaloids and pharmacologically active molecules. acs.orgmdpi.com The primary strategy to introduce chirality involves the asymmetric reduction of the C=N bond within the pyridine ring, typically after modification at the C1 position.

The process begins with a nucleophilic substitution or cross-coupling reaction at the C1 position to replace the chloro group with a desired substituent (e.g., an aryl, alkyl, or hydroxymethyl group). This creates a 1-substituted isoquinoline, which can then be subjected to catalytic asymmetric hydrogenation.

Catalytic Asymmetric Hydrogenation:

Iridium-based catalysts featuring chiral phosphine ligands have proven highly effective for the enantioselective hydrogenation of 1-substituted isoquinolines. dicp.ac.cnacs.org This reaction reduces the pyridine ring to afford the corresponding THIQ, creating a stereocenter at C1 with high levels of enantioselectivity (ee) and diastereoselectivity (dr). acs.orgrsc.org For instance, iridium complexes with chiral Josiphos or Xyliphos ligands can hydrogenate 1,3-disubstituted isoquinolines to yield trans- or cis-THIQs, respectively, in good yields and with excellent stereocontrol. rsc.orgrsc.org The presence of a directing group, such as a hydroxymethyl group introduced at the C1 position, can be critical for achieving high selectivity. rsc.org The reaction can also be performed on the corresponding isoquinolinium salts, which often exhibit enhanced reactivity. dicp.ac.cn

This methodology transforms the flat, aromatic starting material into a three-dimensional chiral molecule, a key step in the synthesis of complex targets.

Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation of 1-Substituted Isoquinolines
Catalyst PrecursorChiral LigandSubstrate TypeProduct ConfigurationReported Enantioselectivity (ee)Reference
[Ir(COD)Cl]2(R,S)-Josiphos1,3-Disubstituted Isoquinolinestrans-THIQHigh rsc.orgrsc.org
[Ir(COD)Cl]2(S)-Xyliphos1,3-Disubstituted Isoquinolinescis-THIQUp to 95% acs.org
[Ir(COD)Cl]2(S)-SEGPHOSN-Benzyl-1-phenylisoquinolinium bromide(S)-THIQUp to 96% dicp.ac.cn
[Ir(COD)Cl]2tetraMe-BITIOP1-(4-Nitrophenyl)-3,4-dihydroisoquinolineTHIQ94% mdpi.com

Chiral Pool Applications:

The enantiopure THIQs synthesized from this compound are valuable chiral building blocks. In synthesis, the "chiral pool" refers to the use of readily available, inexpensive enantiopure compounds (often from natural sources) as starting materials to impart chirality to a synthetic target. wikipedia.org The chiral THIQs derived from this process serve as synthons that can be incorporated into the total synthesis of complex isoquinoline alkaloids and other bioactive molecules. cdnsciencepub.comresearchgate.net This approach leverages the initial asymmetric transformation to efficiently construct the core stereochemistry of the target molecule, bypassing the need for chiral resolution or later-stage asymmetric induction.

Structure Activity Relationship Sar Studies of 1 Chloro 7 Trifluoromethoxy Isoquinoline Analogues in Biological Systems in Vitro

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of novel bioactive molecules based on the isoquinoline (B145761) scaffold is a cornerstone of modern drug discovery. The development of analogues of 1-Chloro-7-trifluoromethoxy-isoquinoline for SAR studies involves the systematic modification of its structure to probe the chemical space around this core. Key strategies include altering the substituents at various positions to enhance interactions with biological targets or to improve physicochemical properties.

The synthesis of the core isoquinoline ring is often achieved through established protocols such as the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of functionalized β-phenylethylamines. For analogues of the title compound, a common synthetic route involves the construction of a 7-substituted isoquinolin-1-one intermediate. For instance, a 7-fluoro-isoquinolinone can be synthesized from 5-fluoro-2-methylbenzamide, which is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) and then cyclized under basic conditions. The critical C1-chloro group can then be introduced by treating the isoquinolin-1-one intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃). The 7-trifluoromethoxy group, while not explicitly detailed in the provided sources for this specific synthesis, is typically introduced on an aromatic ring via reactions involving trifluoromethylating agents on a corresponding phenol (B47542). This modular synthesis approach allows for the creation of a library of analogues where the chloro and trifluoromethoxy groups can be systematically varied or moved to other positions to establish a comprehensive SAR.

Impact of Chloro-Substitution on In Vitro Biological Activities

The presence and position of a chlorine atom can profoundly influence a molecule's biological activity. Introduction of a chloro substituent can alter lipophilicity, electronic distribution, and steric profile, thereby affecting target binding and pharmacokinetic properties. In many heterocyclic scaffolds, a chloro group is crucial for potency.

While direct SAR data for this compound is limited, studies on related isoquinoline analogues highlight the importance of the C1 substituent. For example, in a series of 1-aminoisoquinolines designed as RIP1 kinase inhibitors, the C1-amino group acts as a critical "hinge binder," forming hydrogen bonds within the ATP binding pocket of the enzyme. Replacing this group or adding other substituents can drastically alter potency. For instance, substitution at the 6-position of the 1-aminoisoquinoline (B73089) core with a chlorine atom led to a significant decrease in inhibitory activity. This underscores the sensitivity of the isoquinoline scaffold to the placement of halogen substituents and suggests that the C1-chloro group in this compound likely plays a defined role in orienting the molecule within a target's binding site, potentially through specific steric or electronic interactions rather than hydrogen bonding.

Role of the Trifluoromethoxy Group in Modulating In Vitro Biological Activity

The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and bioavailability. Furthermore, the -OCF₃ group is generally more resistant to metabolic degradation compared to a methoxy (B1213986) (-OCH₃) group, which can be susceptible to oxidative demethylation.

The isoquinoline scaffold is recognized as a "privileged structure" in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. The design of inhibitors often focuses on molecules that can occupy the ATP-binding pocket.

Table 1: SAR of 1-Aminoisoquinoline Analogues as RIP1 Kinase Inhibitors
CompoundSubstitution on Phenyl Urea MoietyRIP1 IC₅₀ (nM)Cellular Activity EC₅₀ (nM)
Analogue 13-Trifluoromethyl13110
Analogue 24-Fluoro-3-trifluoromethyl11150
Analogue 35-Fluoro-3-trifluoromethyl10110
Analogue 42-Fluoro-3-trifluoromethyl1100>10000
Analogue 53,5-bis(Trifluoromethyl)14120

This data highlights that even minor changes in substituent position (e.g., the position of a fluoro group) can have a dramatic impact on both enzyme inhibition and cellular activity, emphasizing the precise structural requirements for potent activity.

The physicochemical properties conferred by the chloro and trifluoromethoxy groups are expected to correlate strongly with cellular efficacy. Increased lipophilicity can improve the ability of a compound to cross cell membranes and reach intracellular targets. The isoquinoline scaffold itself is associated with a wide range of cellular activities. For example, various substituted isoquinolines have demonstrated potent antiproliferative activity against human cancer cell lines.

Studies on related 7-chloroquinoline (B30040) derivatives have shown significant antiproliferative activity. A large series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for cytotoxicity against multiple human cancer cell lines, with several compounds showing IC₅₀ values in the low micromolar range. Similarly, certain 6-chloro-7-arylamino-5,8-isoquinolinediones exhibited potent cytotoxic activities against human solid tumor cell lines. The data in the table below from a study on phenylaminoisoquinolinequinones demonstrates the antiproliferative effects of this class of compounds.

Table 2: Antiproliferative Activity of Substituted Phenylaminoisoquinolinequinones
CompoundSubstituentAGS (IC₅₀, µM)SK-MES-1 (IC₅₀, µM)J82 (IC₅₀, µM)
Analogue 6a6-(p-methoxyphenyl)amino4.95.86.4
Analogue 6b7-(p-methoxyphenyl)amino3.54.54.7
Analogue 7a6-(p-chlorophenyl)amino2.83.84.0
Analogue 7b7-(p-chlorophenyl)amino2.12.32.5

These findings suggest that halogenated isoquinoline and quinoline (B57606) cores are promising scaffolds for developing agents with potent cellular effects. The combination of a C1-chloro group and a C7-trifluoromethoxy group would likely result in a compound with significant antiproliferative or antimicrobial potential, pending specific target engagement.

Positional Isomerism and Substituent Effects on Isoquinoline Scaffolds

The specific placement of substituents on the isoquinoline ring system is critical for biological activity. Shifting a functional group, even to an adjacent position, can alter the molecule's electronic properties, conformation, and ability to interact with a biological target.

For example, a comparative study of 6- and 7-substituted phenylaminoisoquinoline-5,8-quinones revealed significant differences based on the substituent's position. It was observed that the 7-substituted regioisomers consistently displayed greater antiproliferative activity than their 6-substituted counterparts (as seen in Table 2). This was attributed to the electronic effects of the substituent on the quinone ring, with the nitrogen substituent at the 7-position having a greater electron-donating capacity. This influences the molecule's reduction potential and subsequent biological actions. Such findings imply that for this compound, the placement of the trifluoromethoxy group at the C7 position is not arbitrary and is likely a key determinant of its specific biological profile compared to, for instance, a 6-trifluoromethoxy isomer.

Comparative SAR Analysis with Related Heterocyclic Frameworks

The isoquinoline scaffold is structurally isomeric with quinoline, differing only in the position of the nitrogen atom (position 2 vs. position 1). This seemingly minor change can lead to significant differences in the biological and metabolic profiles of derivatives. For instance, in vitro metabolism studies using rat liver homogenates showed that quinoline is primarily metabolized to 5,6-dihydroxy-5,6-dihydroquinoline, whereas the analogous dihydrodiol is only a minor metabolite for isoquinoline. These metabolic differences may underlie the observed disparity in genotoxicity, where quinoline is a known carcinogen while isoquinoline is not.

In the context of drug design, both scaffolds are considered privileged structures. However, the orientation of ring nitrogen and the resulting vector space occupied by substituents can lead to different target affinities and selectivities. For example, both quinoline and isoquinoline cores have been successfully used to develop kinase inhibitors, but the optimal substitution patterns often differ between the two scaffolds to achieve the same biological effect. Similarly, comparing isoquinolines to other related frameworks like quinazolines has shown that while both can inhibit targets like TNF-α, the SAR can vary; ring substituents that diminish activity on the isoquinoline ring may also do so on the quinazoline (B50416) ring, but exceptions exist, highlighting the unique character of each heterocyclic system.

Mechanistic Investigations of 1 Chloro 7 Trifluoromethoxy Isoquinoline in Vitro

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Systems (In Vitro)

While direct in vitro studies on the molecular mechanisms of 1-chloro-7-trifluoromethoxy-isoquinoline are not extensively documented in publicly available literature, the cytotoxic activities of structurally related isoquinoline (B145761) derivatives provide insights into its potential mechanisms of action. Research on substituted isoquinolines and quinolines suggests that these compounds can exert their effects through the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.govnih.gov

For instance, studies on C4-substituted isoquinolines have demonstrated their cytotoxic properties in various tumor cell lines. nih.gov Similarly, 6-chloro-7-arylamino-5,8-isoquinolinediones, which share the chloro-isoquinoline core, have been synthesized and evaluated for their in vitro cytotoxic activities against human solid tumor cell lines, with some derivatives showing potent activities. nih.gov The presence of the isoquinoline scaffold in numerous bioactive alkaloids is associated with a wide range of pharmacological effects, including antitumor properties. nih.gov These effects are often attributed to interactions with crucial cellular components like DNA and enzymes such as topoisomerase II. nih.gov

The trifluoromethoxy group, an electron-withdrawing substituent, can significantly influence the electronic properties of the isoquinoline ring system, potentially enhancing its interaction with biological targets and contributing to its cytotoxic effects. The combined presence of the chloro and trifluoromethoxy groups may modulate the molecule's lipophilicity and ability to cross cellular membranes, thereby influencing its bioavailability and intracellular concentration.

Studies of Binding Interactions with Biological Targets (e.g., Proteins, Nucleic Acids)

The binding of isoquinoline alkaloids to nucleic acids is a well-established mechanism contributing to their biological activity. nih.gov While specific binding studies for this compound are not available, the general class of isoquinoline derivatives is known to interact with DNA. nih.gov These interactions can occur through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix, or through groove binding. nih.gov Such binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

In addition to nucleic acids, proteins are key biological targets for isoquinoline derivatives. For example, certain isoquinoline-based compounds have been investigated as inhibitors of apoptosis proteins (IAPs). nih.gov These proteins play a crucial role in cell survival pathways, and their inhibition can sensitize cancer cells to apoptotic stimuli. The interaction with proteins is often mediated by a combination of hydrophobic interactions, hydrogen bonding, and other non-covalent forces. mdpi.com Molecular docking studies on other chloroquinoline derivatives have suggested potential binding to the active sites of enzymes like BCR-ABL1 tyrosine kinase, indicating that protein kinases could be a target class for this family of compounds. researchgate.net

Analysis of Downstream Signaling Pathways and Cellular Responses (In Vitro)

The interaction of isoquinoline derivatives with their biological targets can trigger a cascade of downstream signaling events, leading to various cellular responses. A significant pathway affected by many cytotoxic isoquinolines is the apoptotic pathway. nih.gov For instance, some isoquinoline derivatives have been shown to inhibit members of the Inhibitor of Apoptosis Protein (IAP) family, such as XIAP and cIAP. nih.gov This inhibition can lead to the activation of caspases, the key executioner enzymes of apoptosis, and subsequent programmed cell death. nih.gov

Furthermore, isoquinoline compounds can influence signaling pathways related to cell proliferation, invasion, and metastasis. nih.gov The inhibition of protein kinases, as suggested by docking studies of related compounds, can disrupt signal transduction pathways that are often hyperactive in cancer cells, such as those involved in cell growth and survival. researchgate.net The cytotoxic effects observed for structurally similar compounds, such as 6-chloro-7-arylamino-5,8-isoquinolinediones, in various cancer cell lines imply an impact on fundamental cellular processes that are critical for cell viability. nih.gov

Table 1: In Vitro Cytotoxicity of Structurally Related 6-Chloro-7-arylamino-5,8-isoquinolinediones

CompoundCell LineIC50 (µM)
5bHCT-15>100
5cHCT-1511.5
5dHCT-1511.2
5bSK-MEL-2>100
5cSK-MEL-210.2
5dSK-MEL-210.5

Data extracted from a study on the cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. nih.gov

Exploration of Radical Processes in Biological Contexts

The involvement of this compound in radical processes within a biological context has not been directly investigated. However, some isoquinoline alkaloids have been studied for their radical scavenging activities. nih.govnih.gov For example, certain isoquinoline alkaloids isolated from Coptis chinensis have demonstrated the ability to scavenge hydroxyl radicals. nih.gov This activity was found to be related to their ability to chelate ferrous ions, which catalyze the Fenton reaction to produce these highly reactive radicals. nih.gov

Conversely, some cellular mechanisms of cytotoxic compounds involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death. While there is no direct evidence for this compound, the potential for it to either act as a radical scavenger or to promote radical generation cannot be ruled out without specific experimental data. The electronic nature of the trifluoromethoxy group could potentially influence the molecule's redox properties. When a radical scavenger was introduced in a nickel-catalyzed reaction involving a related compound, the reaction did not proceed, suggesting a possible free radical process. acs.org

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding) in Biological Recognition

Non-covalent interactions play a pivotal role in the binding of small molecules to their biological targets. mdpi.comnih.gov For this compound, the presence of a chlorine atom introduces the possibility of halogen bonding, a specific type of non-covalent interaction. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. researchgate.netconsensus.app

Halogen bonds are increasingly recognized for their importance in drug design and molecular recognition at protein and nucleic acid binding sites. researchgate.net The chlorine atom in the 1-position of the isoquinoline ring could potentially form halogen bonds with backbone carbonyls or amino acid side chains within a protein's binding pocket, contributing to the affinity and specificity of the interaction. Molecular docking studies of other halogenated quinoline (B57606) derivatives have highlighted the importance of such interactions in their binding to biological targets. nih.gov The trifluoromethoxy group can also participate in non-covalent interactions, including dipole-dipole interactions and potentially weak hydrogen bonds with suitable donors.

Computational and Theoretical Studies on 1 Chloro 7 Trifluoromethoxy Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing the electronic structure, molecular orbitals, and spectroscopic properties of heterocyclic systems similar to 1-Chloro-7-trifluoromethoxy-isoquinoline.

DFT calculations are employed to optimize the molecular geometry and determine the ground-state electronic properties. rjptonline.orgdergipark.org.tr A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. sid.ir A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. sid.ir For related compounds like 1-chloroisoquinoline, the presence of the electro-acceptor chlorine atom and the nitrogen atom in the heterocyclic ring plays a vital role in the structural and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rjptonline.orgresearchgate.net This information is crucial for predicting sites of intermolecular interactions.

TD-DFT is used to calculate the electronic excited states, providing theoretical predictions of electronic absorption spectra (UV-Visible spectra). rjptonline.orgdergipark.org.tr This method can determine the energies of electronic transitions, such as the S0→S1 or S0→S2 transitions, and their corresponding oscillator strengths, which relate to the intensity of absorption bands. dergipark.org.tr For example, in a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations identified the specific orbitals involved in the most significant electronic transitions. dergipark.org.tr

Computational MethodInformation Obtained for Analogous SystemsRelevance to this compound
DFT Optimized molecular geometry, bond lengths, and angles rjptonline.orgPredicts the stable 3D structure.
FMO Analysis HOMO-LUMO energy gap, indicating chemical reactivity sid.irDetermines electronic stability and potential reactivity.
MEP Analysis Identification of electrophilic and nucleophilic sites researchgate.netPredicts how the molecule interacts with biological targets.
TD-DFT Prediction of UV-Visible absorption bands and excitation energies dergipark.org.trCharacterizes spectroscopic properties and excited states.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method involves sampling a high number of possible conformations of the ligand within the binding site of the target and scoring them based on binding affinity. Isoquinoline (B145761) derivatives have been evaluated as potential inhibitors for various enzymes, and docking studies help elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. semanticscholar.org

MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov A simulation protocol developed to model halogen bonding in protein-ligand complexes demonstrated that chloro, bromo, and iodo derivatives of inhibitors showed stable interactions between the halogen atom and a carbonyl oxygen on the protein backbone. nih.gov Such simulations can confirm the stability of docking poses and reveal the persistence of key interactions, like the C-Cl···O halogen bond, which are critical for binding affinity. nih.gov

Simulation TechniqueKey ApplicationExample Finding for Halogenated Analogs
Molecular Docking Predicts binding pose and affinity of a ligand in a protein's active site.Identifies key interacting residues and binding energy.
Molecular Dynamics Simulates the movement of the ligand-protein complex over time.Confirms the stability of interactions, such as halogen bonds, and reveals conformational flexibility. nih.gov

Prediction of Conformational Landscape and Stereoelectronic Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. Computational methods are used to explore the conformational landscape and understand the stereoelectronic properties of this compound.

Similarly, the chlorine atom at position 1 influences the electronic environment of the isoquinoline core. chemrxiv.org Computational geometry optimization can predict the most stable conformations of the entire molecule, considering the rotational barriers and the interplay between its substituents. Understanding the preferred spatial arrangement is crucial for designing molecules that fit optimally into a target's binding pocket.

In Silico Approaches for Structure-Activity Relationship Analysis and Lead Optimization

In silico methods are vital in modern drug discovery for analyzing structure-activity relationships (SAR) and guiding lead optimization. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. patsnap.comjapsonline.com

For isoquinoline derivatives, QSAR studies have been used to build predictive models for inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3). japsonline.com These models use calculated molecular descriptors (representing topological, electronic, or steric properties) to create a mathematical equation that can predict the bioactivity of new, unsynthesized compounds. japsonline.com Such models have shown that electron-withdrawing groups on the isoquinoline ring can be beneficial for activity. japsonline.com

These computational approaches accelerate the lead optimization cycle by allowing researchers to:

Identify key molecular features responsible for potency and selectivity.

Prioritize which new analogs to synthesize, saving time and resources. nih.gov

Design novel compounds with improved efficacy and pharmacokinetic profiles. danaher.com

Computational ApproachPurposeRelevance to Isoquinoline Derivatives
QSAR Modeling To build predictive models linking chemical structure to biological activity.Used to identify key descriptors influencing inhibitory activity and guide the design of more potent analogs. japsonline.com
Pharmacophore Modeling To identify the 3D arrangement of essential features required for biological activity.Helps in virtual screening and designing novel scaffolds that retain key interactions.
Virtual Screening To computationally screen large libraries of compounds for potential hits.Enables rapid identification of new isoquinoline-based compounds with predicted activity. patsnap.com

Computational Elucidation of Reaction Mechanisms in Synthesis and Biological Transformation

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions, both in synthesis and in metabolic transformations. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. nih.gov

For instance, DFT calculations have been used to elucidate the mechanism of C-H trifluoromethoxylation reactions. nih.gov These studies can support or refute proposed mechanisms, such as whether a reaction proceeds through a radical process or via a heterolytic bond cleavage to form an ion pair intermediate. nih.gov The calculated activation free energies for different steps can determine the feasibility of a reaction under specific experimental conditions. nih.gov

Understanding the reaction mechanism for the synthesis of this compound can help optimize reaction conditions, improve yields, and reduce byproducts. Furthermore, computational studies can predict potential sites of metabolism (biological transformation), for example, by identifying which C-H bonds are most susceptible to oxidation by metabolic enzymes like cytochrome P450.

Prediction of Molecular Descriptors and Physicochemical Properties Relevant to Biological Activity

The biological activity and drug-likeness of a compound are heavily influenced by its physicochemical properties. scielo.br A wide range of molecular descriptors and properties can be predicted computationally from the molecular structure alone. These predictions are crucial in the early stages of drug discovery to filter out compounds with undesirable characteristics. dntb.gov.ua

For a molecule like this compound, computational tools can predict properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile. While explicit values are excluded, the types of properties routinely calculated include:

Lipophilicity (LogP): This describes the partitioning of a compound between an oily and an aqueous phase, which correlates with its ability to cross cell membranes. The presence of the trifluoromethoxy group is known to increase lipophilicity. nih.gov

Aqueous Solubility (LogS): This property is critical for drug formulation and absorption.

Molecular Weight: A key component of drug-likeness rules.

Topological Polar Surface Area (TPSA): This descriptor relates to a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence binding interactions and solubility.

Number of Rotatable Bonds: This relates to the conformational flexibility of the molecule. scielo.br

Q & A

Q. What are the key structural features of 1-chloro-7-trifluoromethoxy-isoquinoline, and how do they influence its reactivity?

The compound combines an isoquinoline backbone with electron-withdrawing substituents (chloro and trifluoromethoxy groups) at positions 1 and 7, respectively. The chloro group enhances electrophilic substitution reactivity, while the trifluoromethoxy group increases metabolic stability and lipophilicity. Methodologically, computational tools like density functional theory (DFT) can predict electronic effects, and X-ray crystallography can confirm stereochemistry .

Q. What synthetic routes are commonly used to prepare this compound?

The Bischler–Napieralski reaction is a foundational method for isoquinoline synthesis. For this compound, a trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Chlorination at position 1 typically employs POCl₃ or SOCl₂ under reflux conditions. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Q. How can researchers validate the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are standard. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity thresholds >98% are typical for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst load (e.g., Pd(PPh₃)₄ for cross-coupling) can reduce side reactions. Kinetic studies (e.g., in situ IR monitoring) identify intermediates, while LC-MS tracks byproducts. Computational modeling (e.g., transition state analysis) guides optimization .

Q. What strategies are effective for functionalizing the trifluoromethoxy group in this compound?

The trifluoromethoxy group is generally inert but can undergo radical or nucleophilic substitution under harsh conditions (e.g., NaH/DMF at 120°C). Alternatively, late-stage derivatization via Suzuki-Miyaura coupling at position 3 or 4 allows introduction of aryl/heteroaryl groups without disrupting the trifluoromethoxy moiety .

Q. How do contradictory data on the compound’s biological activity arise, and how can they be resolved?

Discrepancies often stem from assay variability (e.g., cell line selection, concentration ranges). Methodological solutions include:

  • Replicating studies across multiple models (e.g., primary cells vs. immortalized lines).
  • Using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Applying multivariate statistical analysis to isolate confounding variables .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with active-site residues) .

Q. How can researchers design stability studies for this compound under physiological conditions?

Accelerated stability testing in buffers (pH 2–9) at 37°C over 48 hours, with periodic sampling for HPLC analysis. For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B guidelines). Degradation products are characterized via tandem MS (MS/MS) .

Q. What methodologies quantify the compound’s cytotoxicity while distinguishing apoptosis from necrosis?

Flow cytometry with Annexin V-FITC/propidium iodide staining differentiates apoptotic (Annexin V⁺/PI⁻) and necrotic (Annexin V⁺/PI⁺) cells. Complementary assays include caspase-3/7 activity assays and lactate dehydrogenase (LDH) release measurements .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the metabolic pathways of this compound?

Synthesize isotopologues via exchange reactions (e.g., H₂¹⁸O for oxygen labeling). Track metabolites in hepatocyte incubations using high-resolution MS (HRMS) and compare fragmentation patterns to unlabeled controls. Stable isotope tracing identifies phase I/II metabolism sites .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst, solvent). Include negative controls (e.g., substituent-free isoquinoline) to isolate substituent effects .
  • Data Analysis : Apply multivariate regression (e.g., partial least squares) to correlate structural features with bioactivity. Public databases (ChEMBL, PubChem) provide benchmarking data .
  • Safety Protocols : Handle chloro and trifluoromethoxy intermediates in fume hoods with nitrile gloves. Store the compound under argon at –20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.